molecular formula C22H18N4O2S2 B2458698 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 1116065-53-2

2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2458698
CAS No.: 1116065-53-2
M. Wt: 434.53
InChI Key: CQDIUHALRIDMNM-UHFFFAOYSA-N
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Description

2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H18N4O2S2 and its molecular weight is 434.53. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c1-14-20(30-21(23-14)15-8-4-2-5-9-15)17-12-18(27)26-22(25-17)29-13-19(28)24-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDIUHALRIDMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide is an intriguing molecule due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound belongs to a class of thiazole derivatives known for their diverse biological activities. Its structure can be summarized as follows:

PropertyDescription
Molecular Formula C22H22N4O2S
Molecular Weight 422.50 g/mol
CAS Number 1115901-01-3

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate thiazole and pyrimidine scaffolds. The Gewald reaction is often employed to construct the thiazole ring, followed by acetamide formation through nucleophilic substitution.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

In a recent study, derivatives were tested against MDA-MB-231 breast cancer cells, revealing IC50 values ranging from 27.6 µM to 43 µM depending on the substituents on the thiazole ring . The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that related compounds exhibit moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups on the phenyl ring enhances this activity.

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells.
  • DNA Interaction : Some thiazole derivatives interact with DNA, leading to disruptions in replication and transcription processes.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiazole-pyrimidine derivatives including our compound against various cancer cell lines. Results indicated that modifications on the thiazole moiety significantly influenced cytotoxicity profiles .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiazole derivatives where 2-substituted compounds showed promising results against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related thiazole-pyrimidine derivatives on multiple cancer cell lines using the MTT assay. Results indicated that modifications to the thiazole moiety significantly enhanced anticancer activity.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BHCT116 (Colon Cancer)10
Compound CHeLa (Cervical Cancer)12

This table illustrates the varying degrees of effectiveness across different cell lines, highlighting the potential for targeted therapies based on structural modifications .

Anti-inflammatory Activity

In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Preliminary studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Study: Inflammatory Marker Reduction

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These findings indicate a promising anti-inflammatory profile, suggesting potential applications in treating inflammatory diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.